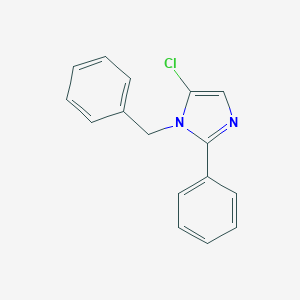
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a benzo[1,3]dioxole moiety with a triazole ring, making it a versatile scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Coupling of the two moieties: The final step involves the coupling of the benzo[1,3]dioxole moiety with the triazole ring using a suitable linker, such as a methylene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure control, to facilitate the reactions.
化学反应分析
Types of Reactions
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-oxide, while reduction may produce benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers.
作用机制
The mechanism of action of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole moiety and have shown similar biological activities.
Triazole-based compounds: Compounds with a triazole ring have been widely studied for their medicinal properties.
Uniqueness
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to its combination of the benzo[1,3]dioxole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug development and other applications.
属性
CAS 编号 |
35546-62-4 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.2 g/mol |
IUPAC 名称 |
(E)-1-(1,3-benzodioxol-5-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H8N4O2/c1-2-9-10(16-7-15-9)3-8(1)4-13-14-5-11-12-6-14/h1-6H,7H2/b13-4+ |
InChI 键 |
JWJCLWJMCDPESU-YIXHJXPBSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C=NN=C3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




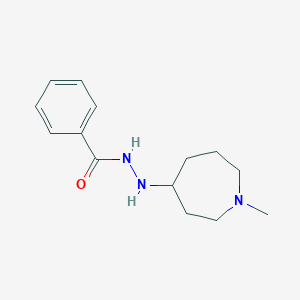
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)
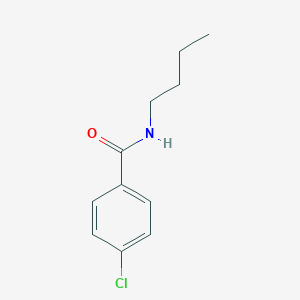
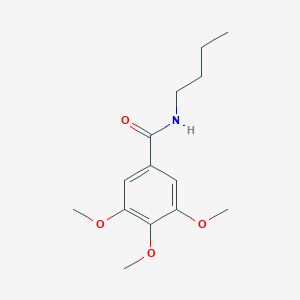
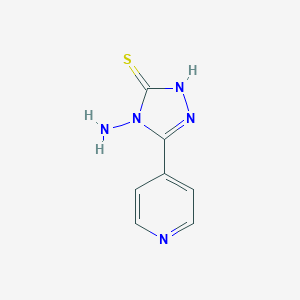
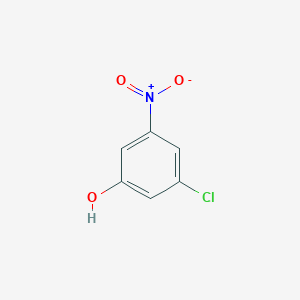
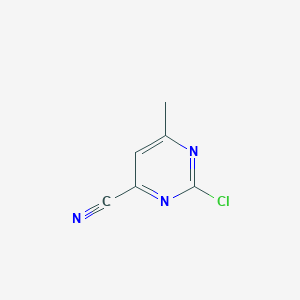
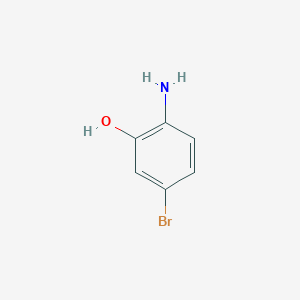
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
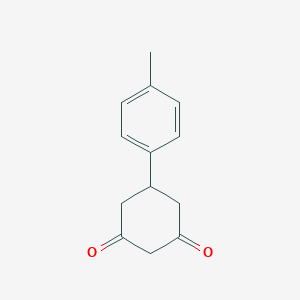
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
